2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride
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Overview
Description
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride is a complex organic compound that plays a significant role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate involves multiple steps. One common method starts with the preparation of 4-amino-2-methylpyrimidine, which is then reacted with 4-methyl-1,3-thiazole. The resulting intermediate is further phosphorylated to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction conditions such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphorylated derivatives, while substitution reactions can introduce different functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex reactions, making it valuable for the synthesis of other organic compounds .
Biology
In biological research, it is studied for its role in metabolic pathways. It is known to interact with various enzymes and proteins, influencing cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in the treatment of certain metabolic disorders and is being investigated for its role in drug development .
Industry
In the industrial sector, it is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes and proteins, modulating their activity and influencing metabolic pathways. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Thiamine pyrophosphate
- Thiamine monophosphate chloride dihydrate
- Thiamine triphosphate
Uniqueness
Compared to similar compounds, 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate stands out due to its unique structure and reactivity.
Properties
CAS No. |
635-97-2 |
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Molecular Formula |
C12H21ClN4O8P2S |
Molecular Weight |
478.78 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride |
InChI |
InChI=1S/C12H17N4O4PS.ClH.H3O4P/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;1-5(2,3)4/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;(H3,1,2,3,4) |
InChI Key |
KMSYQNRUWRJJPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.OP(=O)(O)O.[Cl-] |
Origin of Product |
United States |
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